molecular formula C14H9F3O B1349251 2-[3-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 223575-93-7

2-[3-(Trifluoromethyl)phenyl]benzaldehyde

Cat. No. B1349251
M. Wt: 250.21 g/mol
InChI Key: STRFWILZQHGWOK-UHFFFAOYSA-N
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Scientific Research Applications

Oxidation Studies

Benzaldehyde, including derivatives like 2-[3-(Trifluoromethyl)phenyl]benzaldehyde, has been studied for its oxidation behavior. Namysl et al. (2020) investigated the gas-phase oxidation of benzaldehyde in a jet-stirred reactor, identifying phenol and CO2 as major oxidation products. This study highlights the role of benzaldehyde derivatives in understanding the oxidation mechanisms of aromatic compounds, which could be applicable to understanding the reactivity of 2-[3-(Trifluoromethyl)phenyl]benzaldehyde (Namysl et al., 2020).

Synthetic Applications

Martínez et al. (2005) described the synthesis of 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones from 2-(2-oxo-3-phenylpropyl)benzaldehydes, showcasing the utility of benzaldehyde derivatives in synthesizing complex aromatic compounds. These methodologies could potentially be adapted for compounds like 2-[3-(Trifluoromethyl)phenyl]benzaldehyde, offering pathways to novel naphthoquinone derivatives (Martínez et al., 2005).

Catalysis and Reaction Mechanisms

The catalytic applications of benzaldehyde derivatives have been explored in various chemical transformations. Zhang et al. (2017) demonstrated the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, leading to trifluoromethylated naphthoquinones. This study suggests the potential of 2-[3-(Trifluoromethyl)phenyl]benzaldehyde in catalytic transformations, contributing to the development of fluorinated organic compounds (Zhang et al., 2017).

Material Science Applications

In material science, Ding et al. (2017) synthesized a unique nano-porous Terbium luminescent metal-organic framework using a rigid tricarboxylate ligand, which showed real-time sensitive sensing for benzaldehyde. This research indicates the potential of benzaldehyde derivatives, such as 2-[3-(Trifluoromethyl)phenyl]benzaldehyde, in constructing functional materials for sensing applications (Ding et al., 2017).

Safety And Hazards

“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3)4.


Future Directions

The future directions of “2-[3-(Trifluoromethyl)phenyl]benzaldehyde” are not provided in the available sources. However, given its use in the synthesis of other compounds, it may find further applications in organic synthesis and medicinal chemistry.


Please note that this information is based on the available sources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFWILZQHGWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362699
Record name 2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]benzaldehyde

CAS RN

223575-93-7
Record name 2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223575-93-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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